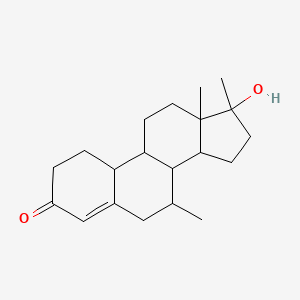![molecular formula C8H8N2O2 B1230370 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione CAS No. 72908-87-3](/img/structure/B1230370.png)
6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione
概要
説明
“6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione” is a chemical compound also known as Aldisin or Aldisine . It is a type of alkaloid and is found in certain marine sponges . It has been used as a fundamental constituent in the production of diverse healing agents .
Molecular Structure Analysis
The molecular structure of “6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione” is represented by the chemical formula C₈H₈N₂O₂ . The canonical SMILES representation is C1CNC(=O)C2=C(C1=O)C=CN2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 164.16 daltons . Its InChI code is 1S/C8H8N2O2/c11-6-2-4-10-8(12)7-5(6)1-3-9-7/h1,3,9H,2,4H2,(H,10,12) . The compound is a powder at room temperature .科学的研究の応用
Synthesis of Multifunctionalized Pyrrolo Derivatives
Aldisin can be used in the synthesis of multifunctionalized pyrrolo derivatives . These derivatives have different substituted patterns and can be synthesized using silica sulfuric acid as a catalyst under microwave irradiation conditions . This method is efficient, environmentally friendly, and can be conducted using readily available and inexpensive substrates .
Synthesis of Dihydropyrrolo Isoquinolines
Aldisin can also be used in the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines . This synthesis is based on a two-component domino reaction with α,β-unsaturated ketones, nitroalkenes, and acrylonitrile . The reaction can be performed under microwave irradiation or reflux conditions .
Visible Light-Promoted Synthesis
Aldisin can be used in visible light-promoted synthesis of dihydropyrrolo derivatives . This method is efficient, environmentally friendly, and has good functional group tolerance .
α-Glucosidase Inhibition
Aldisin and its derivatives have been found to inhibit α-glucosidase . This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition can be beneficial in the treatment of diabetes .
Synthesis of Aldisin Derivatives
Aldisin can be used as a starting material for the synthesis of its derivatives, such as 1-methylaldisin and 3-bromoaldisin . These derivatives can be synthesized by cyclization of 3-[(pyrrole-2-carbonyl)amino] propionic acids in phosphorus oxychloride under reflux .
Crystal Structure Determination
The crystal structure of 1-methylaldisin, a derivative of Aldisin, has been determined by single-crystal X-ray diffraction . This information can be useful in the study of the physical and chemical properties of Aldisin and its derivatives .
作用機序
Target of Action
It’s known that azepine derivatives, to which aldisin belongs, have significant pharmacological and therapeutic implications .
Mode of Action
Azepine derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Azepine derivatives are known to interact with various biochemical pathways, leading to their pharmacological effects .
Result of Action
Azepine derivatives are known to have significant pharmacological and therapeutic implications .
特性
IUPAC Name |
1,5,6,7-tetrahydropyrrolo[2,3-c]azepine-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-6-2-4-10-8(12)7-5(6)1-3-9-7/h1,3,9H,2,4H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPGLCCSVSGLFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(C1=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40223211 | |
| Record name | Aldisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione | |
CAS RN |
72908-87-3 | |
| Record name | 6,7-Dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72908-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aldisine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072908873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aldisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALDISINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDF8482E6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

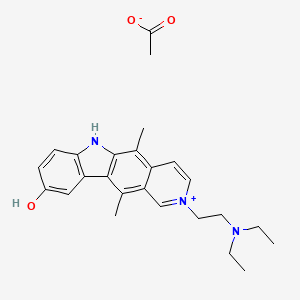
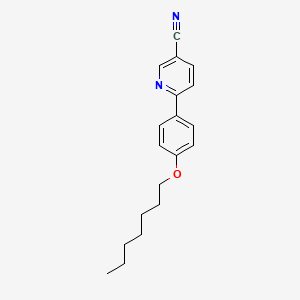
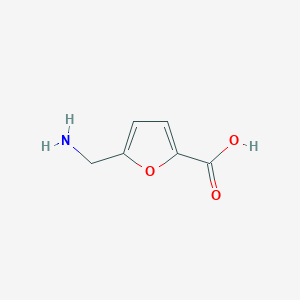

![2-[(4-Acetylamino-phenyl)-(2-benzotriazol-1-yl-acetyl)-amino]-2-(4-methoxy-phenyl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide](/img/structure/B1230293.png)
![methyl (2R,3R,6R)-4-benzoyl-10-(dimethylcarbamoyl)-3-[(4-fluorophenyl)methyl]-9-[[4-(trifluoromethoxy)phenyl]methyl]-4,9-diazatricyclo[6.3.0.02,6]undeca-1(8),10-diene-3-carboxylate](/img/structure/B1230295.png)

![6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium](/img/structure/B1230300.png)
![1-Butyl-3-[[2-furanyl(oxo)methyl]amino]thiourea](/img/structure/B1230304.png)
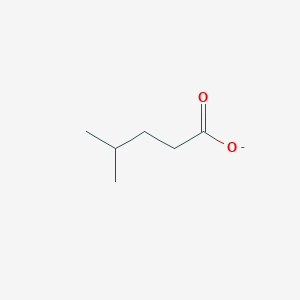
![1-[2-[(3-Cyano-7-methyl-2-quinolinyl)amino]ethyl]-3-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B1230306.png)
![[2-(5-Mercapto-[1,3,4]thiadiazol-2-ylcarbamoyl)-1-phenyl-ethyl]-carbamic acid benzyl ester](/img/structure/B1230307.png)

